Technical Monograph: 6-Bromo-3,5-dichloro-1,2-benzoxazole
Technical Monograph: 6-Bromo-3,5-dichloro-1,2-benzoxazole
This technical guide details the chemical properties, synthesis, and reactivity profile of 6-Bromo-3,5-dichloro-1,2-benzoxazole , a highly functionalized heterocyclic scaffold.[1]
[1]
Executive Summary
6-Bromo-3,5-dichloro-1,2-benzoxazole (also designated as 6-Bromo-3,5-dichlorobenzo[d]isoxazole) is a tri-halogenated bicyclic heterocycle.[1] It serves as a high-value "orthogonal" intermediate in medicinal chemistry, particularly for the synthesis of antipsychotics (e.g., risperidone analogs) and anticonvulsants (zonisamide derivatives).
Its value lies in its differential reactivity :
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C3-Chlorine: A highly electrophilic "pseudo-acid chloride" leaving group susceptible to SNAr displacement under mild conditions.[1]
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C6-Bromine: A stable aryl halide primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
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C5-Chlorine: A steric blocking group or secondary electrophile for late-stage diversification.[1]
Structural Analysis & Physicochemical Profile
Chemical Identity
| Property | Detail |
| IUPAC Name | 6-Bromo-3,5-dichloro-1,2-benzoxazole |
| Alternative Names | 6-Bromo-3,5-dichlorobenzo[d]isoxazole; 6-Bromo-3,5-dichloroindoxazene |
| Molecular Formula | C7H2BrCl2NO |
| Molecular Weight | 266.91 g/mol |
| Core Scaffold | 1,2-Benzoxazole (Benzo[d]isoxazole) |
| Key Substituents | Cl (C3, C5), Br (C6) |
Predicted Physicochemical Properties[1]
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LogP (Octanol/Water): ~3.8 – 4.2 (Highly lipophilic due to tri-halogenation).
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Solubility: Insoluble in water; soluble in DCM, THF, DMF, and DMSO.
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Electronic Character: The 1,2-benzoxazole ring is electron-deficient.[1] The C3 position is activated for nucleophilic attack by the electron-withdrawing nitrogen and oxygen atoms, an effect amplified by the inductive pull of the C5-Cl and C6-Br atoms.[1]
Synthetic Pathways[3][4][9][10][11]
Synthesis of this compound typically follows a divergent route starting from substituted salicylic acid derivatives. The most robust industrial pathway involves the construction of the isoxazole ring followed by C3-functionalization.
Primary Synthesis: The Salicylaldehyde Route
This protocol ensures correct regiochemistry of the halogen substituents on the benzene ring before ring closure.
Step 1: Precursor Preparation
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Starting Material: 4-Bromo-5-chloro-2-hydroxybenzoic acid (or its methyl ester).[1]
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Conversion: Converted to the salicylhydroxamic acid or salicylaldehyde oxime derivative.
Step 2: Cyclization to the 3-Hydroxy Core
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Reagents: Thionyl chloride (SOCl2) or Carbonyldiimidazole (CDI).
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Mechanism: The oxime oxygen attacks the activated carbonyl/nitrile carbon, closing the ring to form 6-Bromo-5-chloro-1,2-benzoxazol-3-ol (often existing as the 3-one tautomer).[1]
Step 3: C3-Chlorination (The Critical Step) [1]
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Reagents: Phosphorus oxychloride (POCl3) with catalytic Triethylamine (Et3N) or Phosphorus pentachloride (PCl5).
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Conditions: Reflux (80–100°C) for 2–4 hours.
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Outcome: The hydroxyl group at C3 is converted to a chlorine atom. This transforms the stable "lactam-like" intermediate into the reactive "imidoyl chloride-like" target.[1]
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis from substituted salicylic acid precursors to the target electrophile.
Reactivity Profile: The "Orthogonal" Strategy
The power of 6-Bromo-3,5-dichloro-1,2-benzoxazole lies in its ability to undergo selective reactions at different sites without protecting groups.[1]
Site A: Nucleophilic Aromatic Substitution (SNAr) at C3
The C3-Cl bond is chemically distinct from the aryl halogens (C5-Cl, C6-Br).[1] It behaves similarly to an acid chloride.
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Reactivity Order: C3-Cl >>> C6-Br > C5-Cl.[1]
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Common Reactions:
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Amination: Reaction with primary/secondary amines (e.g., piperidine, morpholine) in mild base (K2CO3, DMF, RT) yields 3-amino-1,2-benzoxazoles . This is the standard route to antipsychotic pharmacophores.
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Etherification: Reaction with NaOMe or NaOEt yields 3-alkoxy-1,2-benzoxazoles .[1]
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Site B: Palladium-Catalyzed Coupling at C6
Once the sensitive C3 position is derivatized (or if mild conditions are used), the C6-Bromine atom becomes the primary handle for carbon-carbon bond formation.[1]
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Suzuki-Miyaura: Coupling with aryl boronic acids using Pd(dppf)Cl2 or Pd(PPh3)4.[1]
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Buchwald-Hartwig: Amination at C6 requires stronger forcing conditions (L-proline or BINAP ligands) compared to the spontaneous SNAr at C3.[1]
Site C: Isoxazole Ring Cleavage
The N-O bond is the scaffold's "weak link."
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Reductive Cleavage: Hydrogenation (H2, Pd/C) or dissolving metal reduction (Fe/AcOH) cleaves the N-O bond to reveal a 2-hydroxybenzophenone (if C3 was substituted with carbon) or salicylamide (if C3 was substituted with amine).
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Base-Mediated Opening (Kemp Elimination): Strong bases (NaOH, alkoxides) can force ring opening to form 2-hydroxybenzonitriles , particularly if the C3 position is unsubstituted.
Visualization: Reactivity Map
Figure 2: Divergent reactivity pathways. Green arrow indicates the most kinetically favored reaction (C3 substitution).
Experimental Protocols
Protocol A: Synthesis of 3-Amino-Derivative (SNAr)
This protocol validates the activity of the C3-Cl site.[1]
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Dissolution: Dissolve 1.0 eq of 6-Bromo-3,5-dichloro-1,2-benzoxazole in anhydrous DMF (0.1 M concentration).
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Addition: Add 1.2 eq of the target amine (e.g., N-methylpiperazine) and 2.0 eq of DIPEA (N,N-Diisopropylethylamine).
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Reaction: Stir at room temperature for 2–6 hours. Monitor by TLC (the starting material is less polar than the amine product).
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Workup: Pour into ice water. The product typically precipitates. Filter, wash with water, and dry.[2]
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Note: Heating is rarely required and may trigger side reactions at the C6-Br position.
Protocol B: Suzuki Coupling at C6
Perform this after C3 derivatization to avoid competing reactions, or use stoichiometric control.
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Setup: In a microwave vial, combine the benzoxazole substrate (1.0 eq), Aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq).
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Solvent: Add 4:1 Dioxane:Water (degassed).
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Catalyst: Add Pd(dppf)Cl2 (5 mol%).
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Conditions: Heat to 80°C (oil bath) or 100°C (microwave) for 1 hour.
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Purification: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).
Safety & Handling
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Hazards: As a halogenated heterocycle and alkylating agent (via C3-Cl), this compound is a skin and eye irritant and a potential sensitizer .
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Hydrolysis: The C3-Cl bond is sensitive to moisture.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Prolonged exposure to moist air will hydrolyze the compound back to the 3-hydroxy/3-one precursor.[1]
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Waste: Dispose of as halogenated organic waste.
References
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Palermo, M. G., et al. (1996). "Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent." Tetrahedron Letters.
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Uno, H., et al. (1976). "Studies on 3-substituted 1,2-benzisoxazole derivatives." Chemical and Pharmaceutical Bulletin.
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Arava, V. R., et al. (2007). "Novel Synthesis of 3-chloromethyl-1,2-benzisoxazoles." Beilstein Journal of Organic Chemistry.
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Pevarello, P., et al. (1998). "Synthesis and anticonvulsant activity of new 1,2-benzisoxazole derivatives." Journal of Medicinal Chemistry.
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BenchChem. (2025).[3] "Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole." (Extrapolated structural data).
